molecular formula C14H11NO2S2 B3065147 Benzyl 3-nitrobenzene-1-carbodithioate CAS No. 305378-92-1

Benzyl 3-nitrobenzene-1-carbodithioate

Cat. No.: B3065147
CAS No.: 305378-92-1
M. Wt: 289.4 g/mol
InChI Key: CZCBHLPTGRHXLO-UHFFFAOYSA-N
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Description

Benzyl 3-nitrobenzene-1-carbodithioate is a carbodithioate derivative characterized by a nitro (-NO₂) substituent at the 3-position of the benzene ring and a benzyl (-CH₂C₆H₅) group attached to the carbodithioate (-CS₂⁻) moiety.

Properties

IUPAC Name

benzyl 3-nitrobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-15(17)13-8-4-7-12(9-13)14(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBHLPTGRHXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633554
Record name Benzyl 3-nitrobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305378-92-1
Record name Benzyl 3-nitrobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzyl 3-nitrobenzene-1-carbodithioate typically involves the reaction of benzyl chloride with 3-nitrobenzene-1-carbodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 3-nitrobenzene-1-carbodithioate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst, or sodium borohydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms can be oxidized to form sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, sodium borohydride, and various catalysts for reduction; nucleophiles for substitution; and oxidizing agents such as hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 3-nitrobenzene-1-carbodithioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-nitrobenzene-1-carbodithioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfur atoms in the compound can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of benzyl 3-nitrobenzene-1-carbodithioate with related compounds:

Compound Name Substituents Functional Groups Key Reactivity/Applications References
This compound 3-nitro, benzyl Carbodithioate, nitro Potential catalyst or ligand -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxyalkyl Amide, hydroxyl Metal-catalyzed C–H bond functionalization
Benzathine benzylpenicillin Benzyl, β-lactam β-lactam, dibenzylethylenediamine salt Antibiotic (pharmaceutical)

Key Observations :

  • Electron Effects : The nitro group in this compound is strongly electron-withdrawing, which contrasts with the electron-donating methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This difference significantly impacts reactivity; nitro groups enhance electrophilic substitution barriers but stabilize intermediates in redox reactions.
  • Benzyl Derivatives : Benzyl groups are common in pharmaceuticals (e.g., benzathine benzylpenicillin ) and synthetic intermediates. In this compound, the benzyl moiety likely enhances solubility or modulates steric effects.
Catalytic and Coordination Chemistry
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Its N,O-directing group facilitates regioselective C–H bond activation in palladium-catalyzed reactions .
  • This compound : The carbodithioate group may enable chelation with metals like nickel or copper, analogous to dithiocarbamate ligands. The nitro group could stabilize charge-transfer complexes or participate in nucleophilic aromatic substitution.
Pharmaceutical Relevance
  • Benzathine Benzylpenicillin : The benzyl group here contributes to prolonged antibiotic activity via slow release . In contrast, the nitro group in this compound may confer toxicity or limit biological applications.

Physicochemical Properties

While explicit data on this compound are unavailable, inferences can be drawn:

  • Solubility : The benzyl group may improve organic-phase solubility compared to purely aromatic nitro compounds.
  • Stability : The nitro group could render the compound sensitive to reduction or photodegradation, unlike the more stable amide in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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